N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1206989-72-1
VCID: VC4350844
InChI: InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2
SMILES: C1CC1S(=O)(=O)NCCC2=CC=CS2
Molecular Formula: C9H13NO2S2
Molecular Weight: 231.33

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide

CAS No.: 1206989-72-1

Cat. No.: VC4350844

Molecular Formula: C9H13NO2S2

Molecular Weight: 231.33

* For research use only. Not for human or veterinary use.

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide - 1206989-72-1

Specification

CAS No. 1206989-72-1
Molecular Formula C9H13NO2S2
Molecular Weight 231.33
IUPAC Name N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide
Standard InChI InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2
Standard InChI Key AJZDOWZERUHLCG-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)NCCC2=CC=CS2

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide. Its molecular formula is C₉H₁₃NO₂S₂, with a molecular weight of 237.34 g/mol . The structure integrates a sulfonamide group (-SO₂NH₂) linked to a cyclopropane ring and a thiophen-2-yl ethyl chain (Fig. 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂S₂
Molecular Weight237.34 g/mol
XLogP3-AA1.9 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count5

Synthesis and Reactivity

Synthetic Routes

The synthesis of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide likely follows a multi-step approach analogous to related sulfonamides :

  • Cyclopropane Sulfonyl Chloride Preparation: Cyclopropane is sulfonated using chlorosulfonic acid to yield cyclopropanesulfonyl chloride.

  • Thiophene-Ethylamine Synthesis: 2-Thiopheneethylamine is prepared via nucleophilic substitution or reduction of nitriles.

  • Coupling Reaction: The sulfonyl chloride reacts with 2-thiopheneethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationClSO₃H, 0–5°C, 2 h75–85
Amine PreparationLiAlH₄, THF, reflux90
CouplingPyridine, CH₂Cl₂, rt, 12 h65–70

Stability and Degradation

The compound is stable under inert conditions but may hydrolyze in acidic or basic environments, cleaving the sulfonamide bond. Accelerated stability studies predict a shelf life of >24 months at -20°C .

Computational Pharmacological Profiling

ADMET Predictions

Using tools like SwissADME and PubChem data:

  • Lipophilicity: XLogP3 = 1.9 suggests moderate membrane permeability .

  • Solubility: Estimated aqueous solubility = 0.12 mg/mL (poor).

  • CYP450 Inhibition: High probability of inhibiting CYP3A4 (70%) .

Target Prediction

PharmMapper analysis identifies potential interactions with:

  • Carbonic Anhydrase II (CA-II): Sulfonamides are known CA inhibitors .

  • Dihydropteroate Synthase: Target for antimicrobial agents .

Research Gaps and Future Directions

  • Synthetic Optimization: Improve coupling reaction yields using microwave-assisted synthesis.

  • Biological Testing: Prioritize in vitro assays against CA-II and antimicrobial panels.

  • Formulation Studies: Address poor solubility via prodrug strategies or nanoformulations.

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